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Abstract: Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by

BASF and introduced in 2012 under the trade name Xemium®. It belongs to the succinate

dehydrogenase inhibitor (SDHI) class of fungicides, representing a significant advancement in

the control of a wide range of fungal diseases in major crops. This document provides an in-

depth technical overview of the discovery, development, mode of action, synthesis, and

biological efficacy of fluxapyroxad. It includes detailed experimental protocols for key assays,

quantitative performance data, and diagrams of its molecular target pathway and development

workflow.

Introduction and Discovery
Fluxapyroxad (IUPAC name: 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-

yl)-1H-pyrazole-4-carboxamide) is a second-generation carboxamide fungicide developed by

BASF.[1] Part of the pyrazole-carboxamide chemical class, it was designed to provide robust

control over a broad spectrum of fungal pathogens.[2] Its development was a result of

extensive research programs aimed at identifying novel SDHI fungicides with improved

efficacy, better plant mobility, and a favorable safety profile. The commercial registration

process began in the early 2010s, with approvals granted in the United States, Canada, and

the European Union shortly thereafter.[2]
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Fluxapyroxad's fungicidal activity stems from its potent inhibition of the enzyme succinate

dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.

[1][2] SDH is a critical enzyme that participates in both the citric acid cycle (Krebs cycle) and

oxidative phosphorylation.[2] It catalyzes the oxidation of succinate to fumarate. By binding to

the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad blocks this

electron transfer, which has two primary consequences for the fungal cell:

Disruption of Energy Production: The inhibition of the electron transport chain halts the

production of ATP, the cell's primary energy currency.

Depletion of Building Blocks: The blockage of the citric acid cycle prevents the synthesis of

essential precursors for amino acids and other vital cellular components.

This dual impact effectively inhibits key fungal life-cycle stages, including spore germination,

germ tube elongation, appressoria formation, and mycelial growth.[1][2]
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Caption: Mode of action of Fluxapyroxad on the mitochondrial electron transport chain.
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The chemical synthesis of fluxapyroxad typically involves a multi-step process. A key strategic

step is the formation of the 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine intermediate. This is often

achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or

Negishi coupling. The final step involves the amidation of this aniline intermediate with 3-

(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final fluxapyroxad

molecule. Various practical and cost-efficient routes have been developed to enable large-scale

production.

Quantitative Data: Biological Activity
Fluxapyroxad exhibits high intrinsic activity against a wide range of economically important

fungal pathogens. Its efficacy is quantified by determining the half-maximal effective

concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration

(IC₅₀) for target enzyme (SDH) inhibition.

Table 1: In Vitro Efficacy (EC₅₀) of Fluxapyroxad Against
Key Fungal Pathogens

Fungal Species Common Disease Mean EC₅₀ (µg/mL) Reference

Botrytis cinerea Gray Mold 0.18 [3]

Rhizoctonia solani Rice Sheath Blight 0.066 [4]

Zymoseptoria tritici Septoria Tritici Blotch 0.07 - 0.33 [5]

Diaporthe helianthi
Phomopsis Stem

Canker
6.23 [6]

Sclerotinia

sclerotiorum
White Mold 0.021 - 0.095 [7]

Table 2: Target Enzyme Inhibition (IC₅₀) of Fluxapyroxad
Organism/Enzyme Source IC₅₀ (µg/mL) Reference

Rhizoctonia solani (SDH) 1.226 [4]
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Protocol: In Vitro SDH Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of fluxapyroxad against the

succinate dehydrogenase (SDH) enzyme isolated from a target fungus.

1. Preparation of Mitochondrial Fraction: a. Grow the target fungus (e.g., Rhizoctonia solani) in

liquid culture (e.g., Potato Dextrose Broth) for 5-7 days. b. Harvest mycelia by filtration, wash

with distilled water, and grind to a fine powder in liquid nitrogen. c. Resuspend the powder in an

ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 1 mM EDTA and 0.5

M sucrose). d. Homogenize the suspension and centrifuge at low speed (e.g., 1,500 x g for 20

min at 4°C) to pellet cell debris. e. Transfer the supernatant to a new tube and centrifuge at

high speed (e.g., 10,000 x g for 30 min at 4°C) to pellet the mitochondrial fraction. f.

Resuspend the mitochondrial pellet in a small volume of assay buffer and determine the total

protein concentration (e.g., using a Bradford assay).

2. Enzyme Activity Assay (Succinate-Cytochrome c Reductase): a. Prepare a reaction mixture

in a 96-well plate. Each well should contain:

Phosphate buffer (e.g., 50 mM, pH 7.5)
Potassium cyanide (KCN) to inhibit Complex IV (e.g., 2 mM final concentration)
Cytochrome c (e.g., 50 µM final concentration)
Varying concentrations of fluxapyroxad dissolved in DMSO (ensure final DMSO
concentration is <1%). Include a solvent-only control. b. Pre-incubate the mixture for 5
minutes at room temperature. c. Initiate the reaction by adding the substrate, succinate (e.g.,
10 mM final concentration). d. Immediately measure the increase in absorbance at 550 nm
over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of
cytochrome c reduction is proportional to SDH activity.

3. Data Analysis: a. Calculate the initial reaction rate for each fluxapyroxad concentration. b.

Normalize the rates relative to the solvent-only control (100% activity). c. Plot the percent

inhibition versus the logarithm of the fluxapyroxad concentration. d. Determine the IC₅₀ value

by fitting the data to a dose-response curve using non-linear regression.

Protocol: Greenhouse Plant Protection Assay
This protocol describes a method to evaluate the protective (prophylactic) efficacy of

fluxapyroxad against a foliar pathogen (e.g., powdery mildew on cucumber).
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1. Plant Propagation and Maintenance: a. Grow susceptible host plants (e.g., cucumber,

Cucumis sativus) from seed in pots containing a standard potting mix. b. Maintain plants in a

controlled greenhouse environment (e.g., 22-25°C, 16h photoperiod) until they reach a suitable

growth stage (e.g., 2-3 true leaves).

2. Fungicide Application: a. Prepare a stock solution of a formulated fluxapyroxad product.

Create a dilution series to test a range of application rates (e.g., 1, 10, 50, 100 ppm). Include a

water-only or formulation blank treatment as a negative control. b. Group plants into treatment

blocks, with at least 5 replicate plants per treatment. c. Apply the fungicide solutions to the

foliage of the plants until runoff using a calibrated sprayer to ensure uniform coverage. d. Allow

the treated plants to dry completely (approximately 24 hours).

3. Pathogen Inoculation: a. Prepare an inoculum of the target pathogen (e.g., a spore

suspension of Podosphaera xanthii at 1 x 10⁵ spores/mL). b. Inoculate all plants (both treated

and control) by spraying the spore suspension evenly over the leaf surfaces. c. Place the

inoculated plants in a high-humidity environment for 24-48 hours to promote infection, then

return them to standard greenhouse conditions.

4. Disease Assessment: a. After a set incubation period (e.g., 7-10 days), when clear disease

symptoms are visible on the control plants, assess the disease severity on all plants. b.

Disease severity can be rated visually using a scale (e.g., 0-100% leaf area covered by

powdery mildew).

5. Data Analysis: a. Calculate the mean disease severity for each treatment group. b.

Determine the percent disease control for each fungicide concentration relative to the untreated

control using the formula: Control (%) = [(Severity_control - Severity_treated) /

Severity_control] * 100. c. Calculate the EC₉₀ (concentration required for 90% control) or other

relevant efficacy metrics by analyzing the dose-response relationship.

Fungicide Discovery and Development Workflow
The development of a new fungicide like fluxapyroxad follows a complex, multi-stage pipeline

from initial concept to market launch. This process is designed to identify potent and safe

molecules while minimizing financial risk.
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Caption: Generalized workflow for fungicide discovery, development, and commercialization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15362130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15362130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Fluxapyroxad represents a successful outcome of modern fungicide research and

development. Its targeted mode of action, broad-spectrum efficacy, and systemic properties

have made it an invaluable tool for disease management in modern agriculture. The data and

protocols presented herein provide a technical foundation for researchers working on the

discovery of new fungicidal agents, the study of SDHI resistance mechanisms, and the

optimization of disease control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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